



# In Silico Prediction of 2(Methylthio)benzothiazole Properties: A Technical Guide

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Compound of Interest

2-Benzothiazolamine,5(methylthio)-(9CI)

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Disclaimer: The initial query for "2-Benzothiazolamine, 5-(methylthio)-" did not yield specific results for a compound with this exact nomenclature in publicly available databases. However, extensive data is available for the closely related and structurally similar compound, 2-(Methylthio)benzothiazole. This guide will proceed under the assumption that 2-(Methylthio)benzothiazole is the compound of interest and will use it as the subject for detailing in silico prediction methodologies.

This technical guide provides a comprehensive overview of the predicted physicochemical and biological properties of 2-(Methylthio)benzothiazole. It is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of available data, methodologies for in silico prediction, and visualization of relevant biological pathways.

# Physicochemical and Predicted Properties of 2-(Methylthio)benzothiazole

The following tables summarize the key physicochemical and predicted drug-likeness properties of 2-(Methylthio)benzothiazole, compiled from various chemical databases.

Table 1: Physicochemical Properties of 2-(Methylthio)benzothiazole



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NS <sub>2</sub>	[1]
Molecular Weight	181.27 g/mol	[2]
Melting Point	43-48 °C	[2]
Boiling Point	302.00 to 303.00 °C @ 760.00 mm Hg (estimated)	[3]
Vapor Pressure	0.002 mmHg @ 25 °C (estimated)	[3][4]
Water Solubility	0.2 g/L (predicted)	[5]
logP (Octanol-Water Partition Coefficient)	3.16 - 3.43 (predicted)	[5]
Appearance	White to light yellow crystalline powder	[2]

Table 2: Predicted ADMET and Drug-Likeness Properties of 2-(Methylthio)benzothiazole

Property	Value	Source
pKa (Strongest Basic)	1.13	[5]
Hydrogen Bond Acceptor Count	1	[5]
Hydrogen Bond Donor Count	0	[5]
Polar Surface Area	12.89 Ų	[5]
Rotatable Bond Count	1	[5]
Bioavailability	Yes	[5]
Rule of Five	Yes	[5]
Ghose Filter	No	[5]
Veber's Rule	Yes	[5]



## **Known and Predicted Biological Activities**

Benzothiazole derivatives are known to possess a wide range of biological activities.[6][7][8] For 2-(Methylthio)benzothiazole specifically, the following activities have been reported or are predicted based on its structure.

Table 3: Biological Activities of 2-(Methylthio)benzothiazole

Activity	Description	Source
Aryl Hydrocarbon Receptor (AhR) Agonist	The compound is identified as an agonist of the Aryl Hydrocarbon Receptor, a transcription factor involved in xenobiotic metabolism and immune responses.	[4]
Antimicrobial and Antifungal	The benzothiazole scaffold is associated with broad antimicrobial and antifungal properties.[6]	
Cytotoxicity	Some benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines.[9]	
Enzyme Inhibition	Derivatives of the parent compound, 2- Mercaptobenzothiazole, are known to inhibit several enzymes.[6]	

# **Methodologies for In Silico Prediction**

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical property prediction are crucial in the early stages of drug discovery to identify candidates with favorable profiles, thereby reducing time and cost.[10] The data presented in

#### Foundational & Exploratory





this guide for 2-(Methylthio)benzothiazole can be generated using a variety of computational models and software.

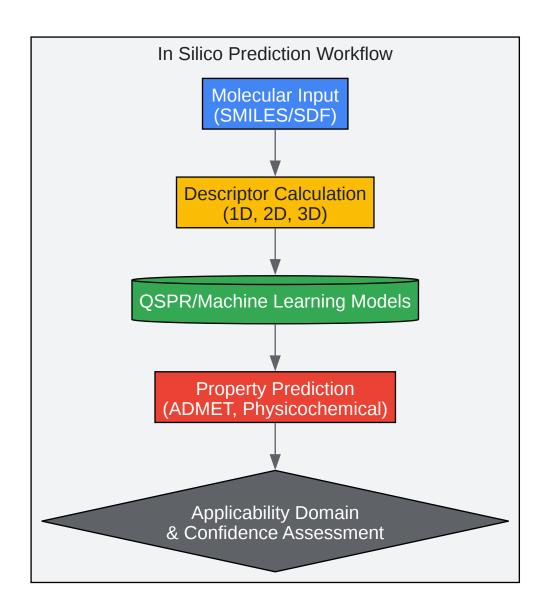
- Molecular Input: The process begins with obtaining the 2D or 3D structure of the molecule, typically in a standard format like SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File). For 2-(Methylthio)benzothiazole, the SMILES string is CSc1nc2cccc2s1.[5]
- Descriptor Calculation: The molecular structure is used to calculate a wide range of numerical descriptors. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular fingerprints), or 3D (e.g., molecular shape, surface area).[11]
- Model Application: The calculated descriptors are fed into pre-built predictive models. These
  models are typically developed using machine learning algorithms (like random forests,
  support vector machines, or deep neural networks) trained on large datasets of compounds
  with experimentally determined properties.[12]
- Prediction Generation: The model outputs a predicted value for the property of interest (e.g., solubility, logP, toxicity).
- Confidence Assessment: It is crucial to assess the reliability of the prediction. This is often
  done by considering the applicability domain of the model, which is the chemical space of
  compounds for which the model is expected to make reliable predictions.
- Quantitative Structure-Property Relationships (QSPR): These models establish a
  mathematical relationship between molecular descriptors and a specific physicochemical
  property.[13]
- Pharmacophore Modeling: This method identifies the 3D arrangement of essential features
  of a molecule that are responsible for its biological activity.
- Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to estimate its binding affinity and potential biological activity.[10]
- Physicochemical Property Prediction Software: Several software packages and web servers are available for these predictions, including:



- SwissADME
- ACD/Labs Percepta
- Schrödinger Suite
- MOE (Molecular Operating Environment)

## **Visualizations**

The following diagram illustrates a typical workflow for the in silico prediction of small molecule properties.







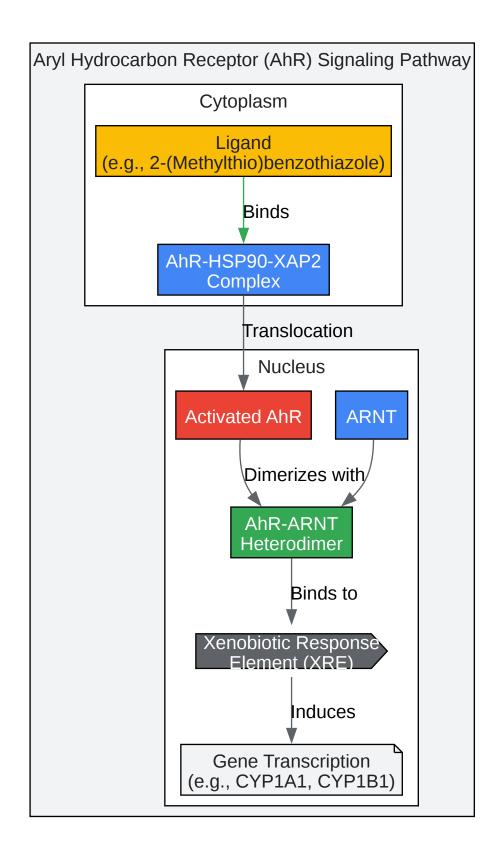


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A generalized workflow for in silico property prediction.

Given that 2-(Methylthio)benzothiazole is a reported agonist of the Aryl Hydrocarbon Receptor (AhR), understanding this pathway is essential for predicting its biological effects.[4] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.[14][15][16]





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The canonical signaling pathway of the Aryl Hydrocarbon Receptor.



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